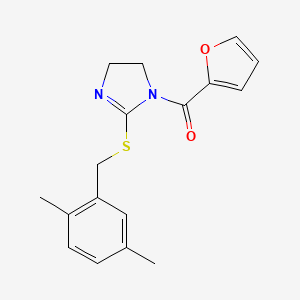

![molecular formula C10H10ClN3O2S B2699667 2-chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide CAS No. 138712-72-8](/img/structure/B2699667.png)

2-chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide

Descripción general

Descripción

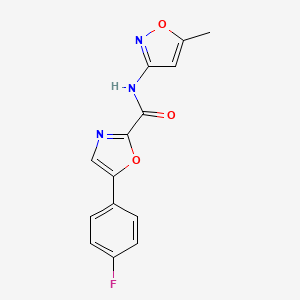

Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as intermediates in organic synthesis and in pharmaceuticals .

Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines under certain conditions . The exact synthesis process for “2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide” would depend on the specific starting materials and reaction conditions.Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and the reaction conditions. Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with various electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Aplicaciones Científicas De Investigación

Cyclocondensation Reactions

Cyclocondensation of chlorine-containing enamides, analogous to "2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide," with amidines and hydrogen sulfide in the presence of bases leads to the formation of triazoles and tritiolanes. This research highlights the reactivity of such compounds under specific conditions, resulting in moderate yields of the product. The study provides insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Demidchuk et al., 2009).

Biological Activity Spectrum

Investigations into the biological activities of chloro-substituted benzamides have shown that these compounds possess antimicrobial properties. This research focused on evaluating a series of chloro-substituted benzamides for their activity against mycobacterial, bacterial, and fungal strains, demonstrating their potential as antimicrobial agents. The compounds exhibited activities comparable to or higher than standard drugs like isoniazid and ciprofloxacin, indicating their relevance in developing new antimicrobial agents (Imramovský et al., 2011).

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, which could include compounds structurally related to "2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide," demonstrated antimicrobial activity. These synthesized Schiff bases were evaluated for their antibacterial and antifungal properties, highlighting a few compounds with significant biological activity. This study underscores the potential of such compounds in the development of new antimicrobial agents (Mange et al., 2013).

Antibacterial Study

The synthesis and characterization of a compound closely related to "2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide" revealed antibacterial activity towards both gram-positive and gram-negative bacteria. The study involved crystallization, elemental analysis, and spectroscopic techniques, providing a comprehensive understanding of the compound's structure and its biological efficacy. This research contributes to the exploration of new antibacterial agents (Adam et al., 2016).

Antimicrobial and Antitumor Agents

Benzothiazole derivatives synthesized from compounds structurally related to "2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide" showed potent antitumor activity. The design and synthesis of these derivatives were aimed at developing biologically stable compounds with excellent in vivo effects on tumor growth inhibition, indicating their potential application in cancer therapy (Yoshida et al., 2005).

Safety and Hazards

Direcciones Futuras

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and behavior. This could include further studies to better understand its mechanism of action, the development of new synthesis methods, or the exploration of new applications .

Propiedades

IUPAC Name |

2-chloro-N-(methylcarbamoylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2S/c1-12-9(16)14-10(17)13-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H3,12,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLGEAWUXWPDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC(=S)NC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2699588.png)

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2699591.png)

![5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid](/img/structure/B2699593.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)

![ethyl 2-{1,7-dimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2699595.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2699601.png)

![2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid](/img/structure/B2699605.png)